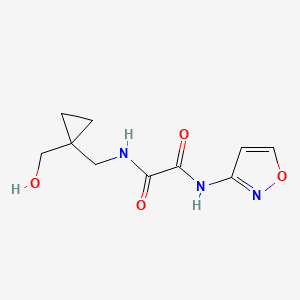
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Isoxazole Alkaloids in Natural Products
Isoxazole alkaloids constitute a small, diverse group of natural products that have only recently been classified due to their varied sources and complex structures. These compounds, including well-known antibiotics like cycloserine and toxins like muscimol, have been isolated from bacteria, fungi, marine sponges, and higher plants. Their structural simplicity in microbial compounds contrasts with the complexity found in those from plants and sponges, indicating a broad potential for biological activity and applications in scientific research (L. Rahbaek & C. Christophersen, 2001).
Anticancer Activity of Isoxazoline Derivatives
Isoxazolines, a class of nitrogen and oxygen-containing heterocycles, have gained importance in medicinal chemistry, particularly as anticancer agents. The review by Kaur et al. focuses on the presence of isoxazoline derivatives in natural sources, their isolation, and utilization as anticancer agents. It also discusses the synthetic pathways to these compounds, highlighting their structure-activity relationship and the impact of stereochemistry on their anticancer activity. This emphasizes the potential of isoxazoline and related compounds in developing novel chemotherapeutic drugs (Kamalneet Kaur, Vinod Kumar, A. Sharma, & G. Gupta, 2014).
Chemical Inhibitors of Cytochrome P450 Isoforms
The selective inhibition of cytochrome P450 (CYP) isoforms is crucial for deciphering the metabolic pathways of drugs, including potentially those related to isoxazole derivatives. Khojasteh et al. review the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, which is essential for predicting drug-drug interactions and understanding the metabolic fate of new chemical entities. This information is vital for assessing the safety and efficacy of new drugs, including those based on isoxazole structures (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, & A. Y. Lu, 2011).
Ethylene-action Inhibitor 1-Methylcyclopropene on Non-climacteric Fruit Crops
Research on 1-methylcyclopropene (1-MCP), an ethylene-action inhibitor, indicates its broad applicability in prolonging the postharvest storage period of climacteric and non-climacteric fruits. This demonstrates the diverse potential of cyclopropyl-containing compounds (like the chemical ) in agricultural and biological applications. Though not directly related, this highlights the importance of cyclopropyl groups in modifying biological activity and utility across different scientific domains (Li Li, A. Lichter, D. Chalupowicz, D. Gamrasni, T. Goldberg, O. Nerya, R. Ben-arie, & R. Porat, 2016).
Eigenschaften
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-6-10(2-3-10)5-11-8(15)9(16)12-7-1-4-17-13-7/h1,4,14H,2-3,5-6H2,(H,11,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVIUZZNWASRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=NOC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)
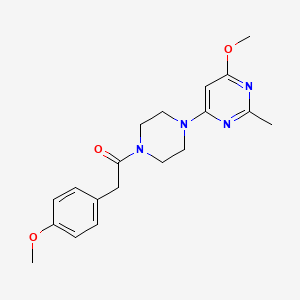
![N-(4-bromophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2627622.png)
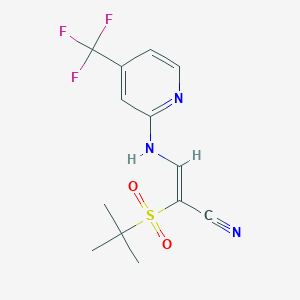
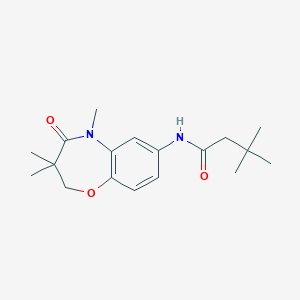
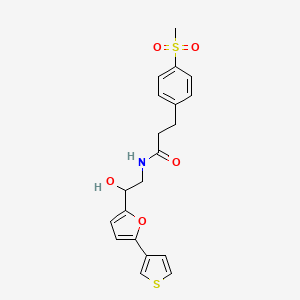

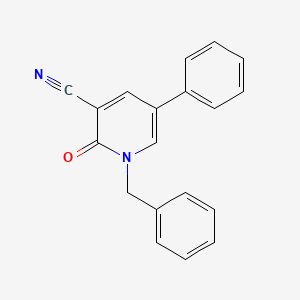


![2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2627636.png)
![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2627638.png)
